molecular formula C15H30N4O2 B8178812 N-Boc-10-azidodecan-1-amine

N-Boc-10-azidodecan-1-amine

Cat. No.: B8178812
M. Wt: 298.42 g/mol
InChI Key: AJQWUNOZRJRQML-UHFFFAOYSA-N
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Description

N-Boc-10-azidodecan-1-amine is a chemical compound with the molecular formula C15H30N4O2 and a molecular weight of 298.43 g/mol . It is characterized by the presence of an azide group and a tert-butoxycarbonyl (Boc) protecting group attached to a decylamine backbone. This compound is commonly used in organic synthesis, particularly in the preparation of amine derivatives and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-10-azidodecan-1-amine typically involves the following steps:

    Protection of Decylamine: The primary amine group of decylamine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol.

    Azidation: The protected amine is then subjected to azidation using sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve continuous flow reactors and optimized reaction conditions to enhance yield and efficiency. The use of solid acid catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Boc-10-azidodecan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 10-aminodecan-1-amine.

    Substitution: Various substituted amines or ethers.

    Deprotection: 10-azidodecan-1-amine.

Mechanism of Action

The mechanism of action of N-Boc-10-azidodecan-1-amine primarily involves its reactivity due to the azide and Boc groups:

Comparison with Similar Compounds

N-Boc-10-azidodecan-1-amine can be compared with other similar compounds such as:

This compound is unique due to its combination of the azide and Boc groups, providing both reactivity and protection during synthesis.

Properties

IUPAC Name

tert-butyl N-(10-azidodecyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O2/c1-15(2,3)21-14(20)17-12-10-8-6-4-5-7-9-11-13-18-19-16/h4-13H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQWUNOZRJRQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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